[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazolo[1,5-a]pyrimidine, morpholine, and indazole moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylphenyl and trifluoromethyl groups: These groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Synthesis of the indazole moiety: This can be synthesized through the condensation of hydrazine derivatives with ketones or aldehydes.
Coupling of the morpholine derivatives: This step involves nucleophilic substitution reactions to attach the morpholine rings to the aromatic systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and morpholine groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.
Medicine
The compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects, depending on its interaction with biological targets.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazolo[1,5-a]pyrimidine core may bind to active sites of enzymes, inhibiting their activity, while the morpholine groups could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- [5-(4-ETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C45H46F3N7O3 |
---|---|
Molecular Weight |
789.9g/mol |
IUPAC Name |
[(7E)-3-(4-morpholin-4-ylphenyl)-7-[(4-morpholin-4-ylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C45H46F3N7O3/c1-29(2)31-8-10-32(11-9-31)38-27-40(45(46,47)48)54-41(49-38)28-39(50-54)44(56)55-43(33-12-16-36(17-13-33)53-20-24-58-25-21-53)37-5-3-4-34(42(37)51-55)26-30-6-14-35(15-7-30)52-18-22-57-23-19-52/h6-17,26-29,37,43H,3-5,18-25H2,1-2H3/b34-26+ |
InChI Key |
PVTAFULPXLMJGV-JJNGWGCYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)N7CCOCC7)/C5=N4)C8=CC=C(C=C8)N9CCOCC9 |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)N7CCOCC7)C5=N4)C8=CC=C(C=C8)N9CCOCC9 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)N7CCOCC7)C5=N4)C8=CC=C(C=C8)N9CCOCC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.